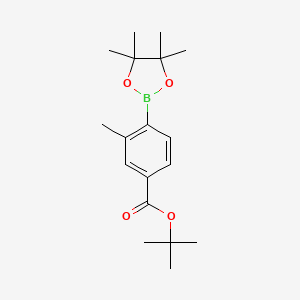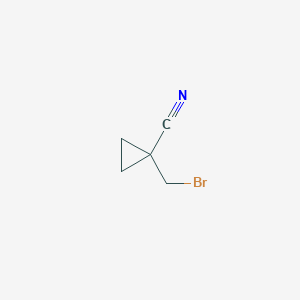
2-Cyclopropyl-2-methoxyethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C6H12O2 It is a secondary alcohol featuring a cyclopropyl group and a methoxy group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium methoxide in methanol, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Reagents: Cyclopropylmethyl bromide, sodium methoxide, methanol
Conditions: Reflux, followed by hydrolysis with water
Another method involves the use of cyclopropylcarbinol and methanol in the presence of an acid catalyst, such as sulfuric acid, to promote the formation of the methoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclopropylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Hydrogen halides (e.g., hydrogen chloride) in anhydrous conditions
Major Products Formed
Oxidation: Cyclopropyl ketone, cyclopropyl carboxylic acid
Reduction: Cyclopropylmethanol
Substitution: Cyclopropyl halides
Applications De Recherche Scientifique
2-Cyclopropyl-2-methoxyethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and ethers.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-methoxyethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-2-methoxyethan-1-ol can be compared with other similar compounds, such as:
2-Methoxyethanol: Similar in structure but lacks the cyclopropyl group. It is used as a solvent and in the synthesis of organometallic compounds.
Cyclopropylmethanol: Lacks the methoxy group and is used as an intermediate in organic synthesis.
2-Cyclopropyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group. It is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
2-cyclopropyl-2-methoxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-6(4-7)5-2-3-5/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDJOJOQCKVGPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)






![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)


![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)

